molecular formula C10H11BrO B1381562 1-Bromo-2-ethoxy-3-vinylbenzene CAS No. 2168980-71-8

1-Bromo-2-ethoxy-3-vinylbenzene

Cat. No. B1381562
M. Wt: 227.1 g/mol
InChI Key: NIFZXSSGBVSJBX-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3-vinylbenzene is an organic compound with a molecular formula of C10H11BrO. It has an average mass of 227.098 Da and a monoisotopic mass of 225.999313 Da .


Physical And Chemical Properties Analysis

1-Bromo-2-ethoxy-3-vinylbenzene is likely a light yellow liquid . It is insoluble in water . The exact melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the application : 1-Bromo-4-vinylbenzene, a compound similar to 1-Bromo-2-ethoxy-3-vinylbenzene, has been investigated for its potential as an inhibitor of SARS-CoV-2 .
  • Methods of application : The study involved investigating the regioselectivity and the mechanism of the [3 + 2] cycloaddition reactions of 1-bromo-4-vinylbenzene with benzonitrile oxide under the molecular electron density theory (MEDT) at the B3LYP/6-311++G(d,p) computational level .
  • Results or outcomes : The study concluded that 5-(p-bromophenyl)-3-phenyl-2-isoxazoline shows better interactions for the inhibition of SARS-CoV-2 in comparison to chloroquine .

Application in Organic Synthesis

  • Summary of the application : Compounds like 1-Bromo-2-ethoxy-3-vinylbenzene can be used in the synthesis of benzene derivatives through a process known as Electrophilic Aromatic Substitution .
  • Methods of application : The process involves two steps :
    • The electrons in the pi bond attack the electrophile, forming an arenium ion .
    • A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
  • Results or outcomes : This process allows for the synthesis of a wide range of benzene derivatives .

Application in the Production of Substituted Benzenes

  • Summary of the application : Compounds like 1-Bromo-2-ethoxy-3-vinylbenzene can be used in the production of substituted benzenes .
  • Methods of application : The process involves electrophilic aromatic substitution of a mono-substituted benzene ring, which has two equivalent ortho-sites, two equivalent meta-sites, and a unique para-site .
  • Results or outcomes : Depending on the reaction conditions, a statistical mixture of isomeric products can be obtained, typically 40% ortho, 40% meta, and 20% para .

Application in Electrophilic Aromatic Substitution

  • Summary of the application : Compounds like 1-Bromo-2-ethoxy-3-vinylbenzene can be used in electrophilic aromatic substitution reactions .
  • Methods of application : The nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound .
  • Results or outcomes : This process allows for the synthesis of a wide range of aromatic nitro compounds .

Application in the Synthesis of Substituted Benzenes

  • Summary of the application : Compounds like 1-Bromo-2-ethoxy-3-vinylbenzene can be used in the synthesis of substituted benzenes .
  • Methods of application : The process involves electrophilic aromatic substitution of a mono-substituted benzene ring, which has two equivalent ortho-sites, two equivalent meta-sites, and a unique para-site .
  • Results or outcomes : Depending on the reaction conditions, a statistical mixture of isomeric products can be obtained, typically 40% ortho, 40% meta, and 20% para .

Application in the Production of Benzene Derivatives

  • Summary of the application : Compounds like 1-Bromo-2-ethoxy-3-vinylbenzene can be used in the production of benzene derivatives .
  • Methods of application : The process involves two steps :
    • The electrons in the pi bond attack the electrophile, forming an arenium ion .
    • A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
  • Results or outcomes : This process allows for the synthesis of a wide range of benzene derivatives .

properties

IUPAC Name

1-bromo-3-ethenyl-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFZXSSGBVSJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-ethoxy-3-vinylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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